molecular formula C21H26N4O3 B2760056 4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034445-26-4

4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No. B2760056
CAS RN: 2034445-26-4
M. Wt: 382.464
InChI Key: BASBKASSQALCOS-UAPYVXQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Inhibition of PI3K-AKT-mTOR Pathway

Morpholine derivatives have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs, crucial for their role in the PI3K-AKT-mTOR pathway. These compounds, by virtue of their ability to form key hydrogen bonding interactions, have shown potent inhibitory activity against mTORC1 and mTORC2, highlighting their potential in cancer therapy and related diseases H. Hobbs et al., 2019.

Synthesis of Tetrahydropyrimidin-2-thiones

Morpholine and related compounds have been used in the synthesis of functionalized tetrahydropyrimidin-2-thiones. These compounds exhibit satisfactory yields and good diastereoselectivity, indicating their potential for further chemical applications and drug development Zhenming Liu et al., 2014.

Anticonvulsant Activity

Novel enaminones synthesized from cyclic beta-dicarbonyl precursors and morpholine among other compounds have shown potent anticonvulsant activity. This discovery is significant for the development of new treatments for epilepsy and other neurological disorders I. Edafiogho et al., 1992.

Antimicrobial Activity

Derivatives of morpholine have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents to combat resistant microbial infections K. Devarasetty et al., 2019.

Synthesis of Pyrido[3,4-d]pyrimidines

Morpholine derivatives have been utilized in the synthesis of pyrido[3,4-d]pyrimidines, indicating their role in the development of compounds with potential biological activities A. Kuznetsov et al., 2007.

properties

IUPAC Name

4-morpholin-4-yl-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-20(16-2-6-18(7-3-16)25-12-14-27-15-13-25)24-17-4-8-19(9-5-17)28-21-22-10-1-11-23-21/h1-3,6-7,10-11,17,19H,4-5,8-9,12-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASBKASSQALCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

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